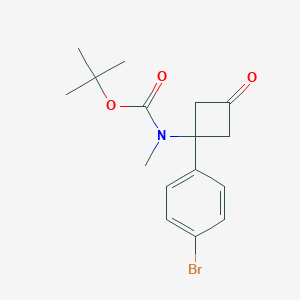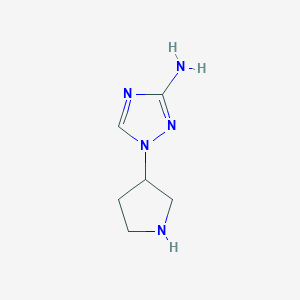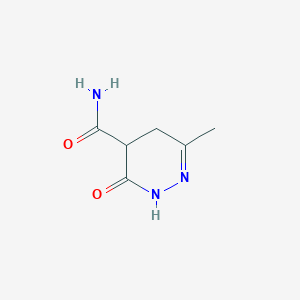
Methylhexanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylhexanimidate is a chemical compound known for its unique properties and applications in various fields It is an organic compound that belongs to the class of imidates, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an imidate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylhexanimidate can be synthesized through several methods. One common synthetic route involves the reaction of hexanoic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds through the formation of an ester intermediate, which is then converted to the imidate by treatment with ammonia or an amine.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale esterification followed by imidation. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methylhexanimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to primary amines.
Substitution: Nucleophilic substitution reactions can replace the imidate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic or neutral conditions.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted imidates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methylhexanimidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidate esters and amides.
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals.
Industry: Industrial applications include its use as an intermediate in the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism by which methylhexanimidate exerts its effects involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Methylhexanimidate can be compared with other similar compounds such as methylhexanamine and methylhexanoate. While all these compounds share a common hexane backbone, their functional groups differ, leading to distinct chemical and biological properties. This compound is unique in its imidate group, which imparts specific reactivity and applications not seen in its analogs.
List of Similar Compounds
Methylhexanamine: Known for its stimulant properties and use in dietary supplements.
Methylhexanoate: An ester used in flavorings and fragrances.
Hexanamide: An amide with applications in organic synthesis and pharmaceuticals.
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
methyl hexanimidate |
InChI |
InChI=1S/C7H15NO/c1-3-4-5-6-7(8)9-2/h8H,3-6H2,1-2H3 |
Clé InChI |
UFAMIARWIWLYPL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoicacid](/img/structure/B13113452.png)
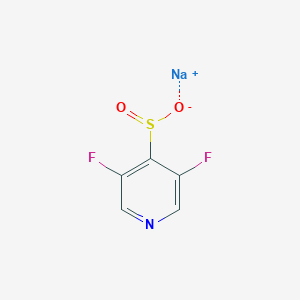
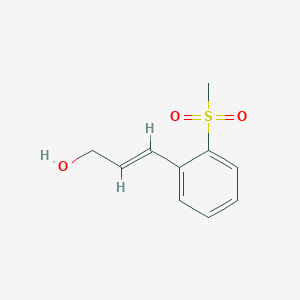
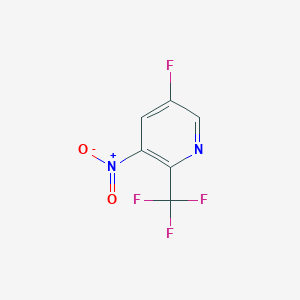
![2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13113472.png)
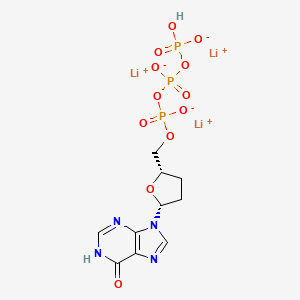
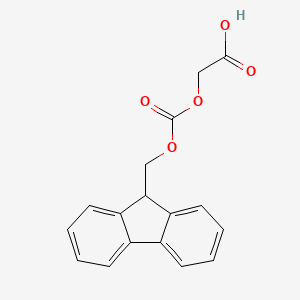
![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B13113497.png)
![(6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol](/img/structure/B13113499.png)

